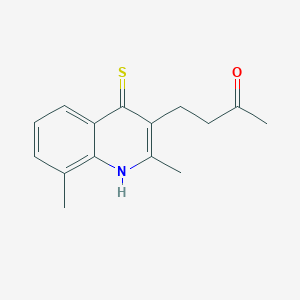
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone, also known as MDQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MDQ is a thiol-containing compound that has been found to have antioxidant, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes.
Biochemical and Physiological Effects:
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has also been found to reduce the levels of reactive oxygen species and lipid peroxidation products. Additionally, 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Advantages and Limitations for Lab Experiments
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a variety of assays. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has also been found to have low toxicity, which makes it suitable for use in cell culture and animal studies. However, 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has some limitations. It is not very water-soluble, which can make it difficult to use in certain assays. Additionally, the mechanism of action of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone is not fully understood, which can make it challenging to interpret results.
Future Directions
There are several future directions for research on 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone. One area of interest is the potential use of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone as a therapeutic agent for various diseases. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to have anti-inflammatory and neuroprotective effects, which could make it useful for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Additionally, 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to have anticancer properties, which could make it useful for the treatment of various types of cancer. Another area of interest is the development of new synthesis methods for 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone that could improve its properties and make it more suitable for use in various assays.
Synthesis Methods
The synthesis of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone involves the reaction of 4-chloro-2,6-dimethyl-3-nitropyridine with 1,3-butadiene in the presence of a palladium catalyst. The resulting product is then reduced with sodium borohydride to yield 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone. The synthesis of 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone is a relatively straightforward process and has been optimized for large-scale production.
Scientific Research Applications
4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been extensively studied for its potential therapeutic applications. It has been found to have antioxidant properties that can protect cells from oxidative stress. 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has also been shown to have anti-inflammatory effects, which can help reduce inflammation and pain. Additionally, 4-(4-mercapto-2,8-dimethyl-3-quinolinyl)-2-butanone has been found to have neuroprotective effects, which can help prevent neuronal damage and degeneration.
properties
IUPAC Name |
4-(2,8-dimethyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-9-5-4-6-13-14(9)16-11(3)12(15(13)18)8-7-10(2)17/h4-6H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKJOBSIRRDQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=S)C(=C(N2)C)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,8-dimethyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-piperidinylmethyl)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B4889727.png)
![9-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4889735.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4889738.png)
![N-[5-(1-{2-[(2-chloro-6-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4889746.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzenesulfonate](/img/structure/B4889754.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]-1H-imidazole](/img/structure/B4889761.png)

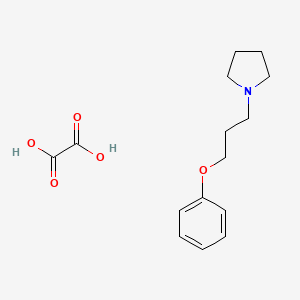

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4889794.png)
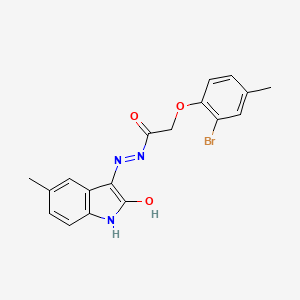
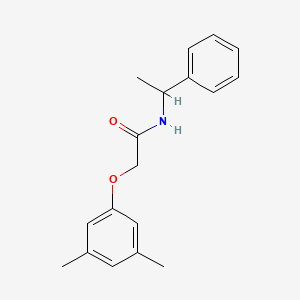
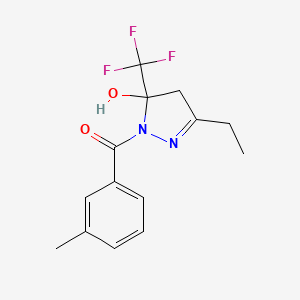
![N-[2-(4-methoxyphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B4889838.png)